4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid
Description
4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a para-aminobenzoic acid moiety at the 4-position. The benzoic acid group enhances solubility and facilitates hydrogen bonding interactions with biological targets, while the pyrazolo[3,4-d]pyrimidine core provides a planar structure conducive to binding ATP pockets in enzymes .
Properties
IUPAC Name |
4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(3-5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOOROIUKZURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by its functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-1-methylpyrazole with 2,4-dichloropyrimidine under reflux conditions can yield the desired pyrazolo[3,4-d]pyrimidine intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory effects. A study highlighted the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives that demonstrated lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The compounds were assessed for their ability to inhibit carrageenan-induced edema in animal models, showing promise as safer alternatives for treating inflammatory conditions .
Anticancer Activity
The anticancer potential of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid has been explored through various studies:
-
Cell Line Studies : In vitro tests on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed significant cytotoxic effects. The IC50 values were reported as follows:
These findings suggest that the compound may act by modulating signaling pathways involved in cell proliferation and survival .
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Mechanism of Action : The compound appears to inhibit tumor cell growth through various mechanisms, potentially involving the modulation of pro-apoptotic and anti-apoptotic factors .
Antimicrobial Properties
Emerging studies have indicated that certain pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The structural features of these compounds contribute to their effectiveness in inhibiting microbial growth .
Case Studies and Research Findings
Several key studies have documented the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation : A comprehensive study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that some compounds exhibited promising anti-inflammatory and anticancer properties while maintaining lower toxicity profiles compared to established drugs .
- Pharmacological Screening : In another investigation, a series of synthesized compounds were screened for their anti-inflammatory effects using animal models. The results demonstrated significant reductions in inflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes and the subsequent inhibition of cell proliferation.
Comparison with Similar Compounds
Positional Isomers: Meta-Substituted Benzoic Acid Derivative
Compound: 3-[(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid (CAS 361986-58-5)
Substitution at the 1-Position of Pyrazolo[3,4-d]pyrimidine
Compound: 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid
- Structural Difference : A phenyl group replaces the methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
- Synthesis : Prepared via nucleophilic aromatic substitution .
- Biological Relevance: The bulkier phenyl group may enhance hydrophobic interactions with target proteins, though this could compromise solubility. No specific activity data are reported, but similar phenyl-substituted analogs are explored in anticancer research .
Urea-Linked Derivatives for Pan-RAF Inhibition
Compounds :
- 1u : 1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea
- 1v : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea
- Structural Difference : Urea linker replaces the benzoic acid, with aryl groups (e.g., chlorophenyl, trifluoromethylphenyl) attached.
- Activity: Demonstrated potent pan-RAF inhibition (IC₅₀ = 1–10 nM) and antiproliferative effects in melanoma (A375) and colon cancer (HT-29) cell lines .
- Key Insight : The urea moiety and aryl substitutions improve target engagement but eliminate the solubility advantages of the benzoic acid group .
Phosphodiesterase Inhibitor with Extended Substituents
Compound: PDEi5 (4-(3-Ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoic acid)
- Structural Difference: Ethyl and 4-fluorobenzylamino groups at positions 3 and 4 of the pyrazolo[3,4-d]pyrimidine core; benzoic acid at position 5.
- Activity : Exhibited potent inhibition of Cryptosporidium parvum phosphodiesterase (IC₅₀ < 100 nM) and oral efficacy in murine models .
- Key Insight : The additional substituents enhance target specificity and metabolic stability, highlighting the importance of substitution patterns for parasitic applications .
Comparative Data Table
Key Findings and Implications
- Substitution Position : Para-substituted benzoic acid derivatives (target compound) likely offer better solubility and hydrogen bonding than meta isomers .
- Functional Group Trade-offs : Urea derivatives (e.g., 1u, 1v) excel in kinase inhibition but lack the solubility of carboxylic acid-containing analogs .
- Multi-Substituted Analogs : Compounds like PDEi5 demonstrate that strategic additions (e.g., ethyl, fluorobenzyl) can enhance target specificity without compromising oral bioavailability .
Biological Activity
4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates a complex arrangement that includes a pyrazolo[3,4-d]pyrimidine moiety linked to a benzoic acid group. The presence of the pyrazolo ring is significant as it is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable cytotoxicity. For example:
These values indicate that the compound has comparable efficacy to established chemotherapeutics like doxorubicin and 5-fluorouracil.
The mechanisms underlying the anticancer effects of this compound include:
- EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in several cancers. Inhibition of EGFR leads to reduced cell proliferation and survival in tumor cells .
- Induction of Apoptosis : The compound has been shown to increase caspase-3 levels significantly, indicating an induction of apoptosis in cancer cells .
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on Pyrazolo Ring : Variations in substituents on the pyrazolo ring can enhance or diminish activity against specific cancer types.
- Benzoic Acid Moiety : Altering the functional groups on the benzoic acid portion can affect solubility and binding affinity to target proteins.
Case Studies
Several case studies have documented the successful application of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls .
- In Vivo Models : Animal studies indicated that compounds similar to this derivative could reduce tumor size significantly when administered at appropriate doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
